Dabsyl Chloride vs. OPA: Enables Quantification of Secondary Amines for Complete Amino Acid Profiles
A critical limitation of o-phthalaldehyde (OPA) is its reactivity solely with primary amines. In contrast, Dabsyl chloride reacts readily with both primary and secondary amino groups [1]. This fundamental difference in reactivity profile is a key selection criterion for analytical methods requiring comprehensive amino acid coverage, particularly for the detection of secondary amino acids like proline and hydroxyproline which OPA methods will miss [2].
| Evidence Dimension | Reactivity with Amines |
|---|---|
| Target Compound Data | Reacts with both primary and secondary amines |
| Comparator Or Baseline | OPA (o-phthalaldehyde) reacts only with primary amines |
| Quantified Difference | Qualitative difference in analyte scope (secondary amines are undetectable with OPA) |
| Conditions | Standard derivatization conditions in aqueous-organic buffer (pH ~9.0-10.0) |
Why This Matters
For laboratories needing to quantify both primary and secondary amines (e.g., complete amino acid profiles), Dabsyl chloride is the functionally necessary choice over OPA.
- [1] Shimura, K., et al. (2010). Ultra High-Speed Liquid Chromatography for Rapid Separation of Dabsylated Amino Acids. Bunseki Kagaku, 59(9), 823-828. View Source
- [2] Anjiechem. Dabsyl chloride (DABS-Cl) Technical Datasheet. View Source
